ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE
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Overview
Description
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE is an organometallic compound with the molecular formula C20H16Cl2Ti. It is a member of the metallocene family, which are compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its applications in catalysis, especially in the polymerization of olefins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE typically involves the reaction of titanium tetrachloride with ethylenebis(1-indenyl) in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
TiCl4+C2H4(C9H7)2→C2H4(C9H7)2TiCl2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to ensure the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even to metallic titanium under certain conditions.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium hydrides or metallic titanium. Substitution reactions can result in a variety of organotitanium compounds.
Scientific Research Applications
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: While not widely used in medicine, its derivatives are being explored for their potential in drug delivery systems.
Industry: Beyond polymerization, it is also used in the synthesis of fine chemicals and as a precursor for other titanium-based catalysts.
Mechanism of Action
The mechanism by which ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE exerts its catalytic effects involves the coordination of the titanium center with the olefin substrate. This coordination activates the olefin towards polymerization. The molecular targets and pathways involved include the formation of a titanium-olefin complex, followed by insertion of the olefin into the titanium-carbon bond, leading to chain propagation.
Comparison with Similar Compounds
Similar Compounds
DICHLOROBIS(INDENYL)TITANIUM(IV): Similar in structure but lacks the ethylene bridge.
DICHLOROBIS(CYCLOPENTADIENYL)TITANIUM(IV): Another metallocene with cyclopentadienyl ligands instead of indenyl.
DICHLOROBIS(ETHYLENEBIS(INDENYL))ZIRCONIUM(IV): A zirconium analog with similar catalytic properties.
Uniqueness
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE is unique due to its ethylene bridge, which provides additional stability and influences its catalytic activity. This structural feature distinguishes it from other metallocenes and contributes to its effectiveness in polymerization reactions.
Properties
CAS No. |
112531-76-7 |
---|---|
Molecular Formula |
C20H16Cl2Ti 10* |
Molecular Weight |
375.11 |
Origin of Product |
United States |
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